N,N-Dimethyl-3-{4-[2-(4-methyl-piperidin-1-yl)-4-oxo-4H-thiazol-(5Z)-ylidenemethyl]-1-phenyl-1H-pyrazo l-3-yl}-benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a pyrazole ring linked to a thiazolidinone moiety with a 4-methylpiperidinyl substituent. The (5Z)-configuration of the thiazole’s exocyclic double bond ensures structural rigidity, which is critical for target binding . Such structural attributes are common in kinase inhibitors or receptor antagonists, where heterocyclic frameworks and sulfonamide groups mediate key interactions .
Properties
Molecular Formula |
C27H29N5O3S2 |
|---|---|
Molecular Weight |
535.7 g/mol |
IUPAC Name |
N,N-dimethyl-3-[4-[(Z)-[2-(4-methylpiperidin-1-yl)-4-oxo-1,3-thiazol-5-ylidene]methyl]-1-phenylpyrazol-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C27H29N5O3S2/c1-19-12-14-31(15-13-19)27-28-26(33)24(36-27)17-21-18-32(22-9-5-4-6-10-22)29-25(21)20-8-7-11-23(16-20)37(34,35)30(2)3/h4-11,16-19H,12-15H2,1-3H3/b24-17- |
InChI Key |
ZOFMHSZGAINRQK-ULJHMMPZSA-N |
Isomeric SMILES |
CC1CCN(CC1)C2=NC(=O)/C(=C/C3=CN(N=C3C4=CC(=CC=C4)S(=O)(=O)N(C)C)C5=CC=CC=C5)/S2 |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=O)C(=CC3=CN(N=C3C4=CC(=CC=C4)S(=O)(=O)N(C)C)C5=CC=CC=C5)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-{4-[2-(4-methyl-piperidin-1-yl)-4-oxo-4H-thiazol-(5Z)-ylidenemethyl]-1-phenyl-1H-pyrazol-3-yl}-benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the piperidine, thiazole, and pyrazole rings, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include various halides, amines, and sulfonamides, with catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles can be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-3-{4-[2-(4-methyl-piperidin-1-yl)-4-oxo-4H-thiazol-(5Z)-ylidenemethyl]-1-phenyl-1H-pyrazol-3-yl}-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include halides, amines, and sulfonamides, with catalysts like palladium or copper to facilitate the coupling reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N,N-Dimethyl-3-{4-[2-(4-methyl-piperidin-1-yl)-4-oxo-4H-thiazol-(5Z)-ylidenemethyl]-1-phenyl-1H-pyrazol-3-yl}-benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3-{4-[2-(4-methyl-piperidin-1-yl)-4-oxo-4H-thiazol-(5Z)-ylidenemethyl]-1-phenyl-1H-pyrazol-3-yl}-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazolidinone-Based Analogs
4-{4-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-YL}-N,N-dimethylbenzenesulfonamide (CAS: 623933-06-2)
- Key Differences: Replaces the 4-methylpiperidinyl group with a sec-butyl substituent on the thiazolidinone ring. Retains the N,N-dimethylbenzenesulfonamide and pyrazole-phenyl groups.
- Molecular weight: 526.7 g/mol (similar to the target compound), suggesting comparable bioavailability .
N-((5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide (CAS: Not provided)
- Key Differences :
- Replaces the sulfonamide with a 4-methylbenzamide group.
- Substitutes the phenyl group on the pyrazole with a 4-chlorophenyl moiety.
- Impact :
Pyrimidine and Triazole Derivatives
3-[4-[(5-Cyclopropyl-1H-pyrazol-3-yl)amino]-5-methyl-pyrimidin-2-yl]benzenesulfonamide (CAS: 1266476-99-6)
- Key Differences: Replaces the thiazolidinone-pyrazole system with a pyrimidine-pyrazole scaffold. Features a cyclopropyl group on the pyrazole.
- The cyclopropyl group may improve metabolic stability by resisting oxidative degradation .
4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-benzenesulfonamide (CAS: 32039-48-8)
- Key Differences: Contains an azo (-N=N-) linkage instead of a thiazolidinone. The pyrazole is partially saturated (4,5-dihydro).
- The dihydro-pyrazole imposes conformational constraints, possibly reducing binding flexibility compared to aromatic pyrazoles .
Structural and Pharmacological Comparison Table
Research Implications
- Thiazolidinone vs. Benzamide: Sulfonamide groups (as in the target compound) generally exhibit stronger hydrogen-bonding capacity compared to benzamides, favoring interactions with serine/threonine kinases .
- Substituent Effects : Bulky groups (e.g., sec-butyl) may improve metabolic stability but reduce binding efficiency, whereas electron-withdrawing groups (e.g., Cl) enhance lipophilicity at the expense of solubility .
- Heterocyclic Diversity : Pyrimidine and triazole analogs (e.g., ) highlight the role of nitrogen-rich cores in targeting nucleotide-binding domains, suggesting the target compound may share similar applications .
Biological Activity
N,N-Dimethyl-3-{4-[2-(4-methyl-piperidin-1-yl)-4-oxo-4H-thiazol-(5Z)-ylidenemethyl]-1-phenyl-1H-pyrazol-3-yl}-benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound features a multi-ring structure with various functional groups, including a sulfonamide moiety and a thiazole derivative. The intricate arrangement of these groups contributes to its biological activity.
Antimicrobial Properties
Research indicates that derivatives of thiazole and pyrazole compounds exhibit significant antimicrobial activities. For instance, compounds similar to N,N-Dimethyl-3-{4-[2-(4-methyl-piperidin-1-yl)-4-oxo-4H-thiazol-(5Z)-ylidenemethyl]-1-phenyl-1H-pyrazol-3-yl}-benzenesulfonamide have been evaluated for their efficacy against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to established antibiotics like ciprofloxacin and ketoconazole, demonstrating promising antibacterial effects .
Antitumor Activity
Several studies have highlighted the antitumor potential of thiazolidinone derivatives, which share structural similarities with the compound . For example, thiazolidinones have shown cytotoxic effects against glioblastoma cells, indicating that N,N-Dimethyl-3-{4-[2-(4-methyl-piperidin-1-yl)-4-oxo-4H-thiazol-(5Z)-ylidenemethyl]-1-phenyl-1H-pyrazol-3-yl}-benzenesulfonamide may also exhibit similar properties .
| Study | Cell Line | IC50 Value (µM) | Effect |
|---|---|---|---|
| Da Silva et al. | Glioblastoma | 15.2 | Cytotoxic |
| Grover et al. | Various Tumor Lines | 20.5 | Antitumor |
The biological mechanisms underlying the activity of this compound involve several pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Studies suggest that these compounds can trigger programmed cell death in cancer cells, contributing to their antitumor effects.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which may protect cells from oxidative stress and enhance therapeutic efficacy .
Case Studies
A recent study evaluated the compound's effect on various cancer cell lines, demonstrating a dose-dependent response in cell viability assays. The results indicated that higher concentrations significantly reduced cell viability compared to untreated controls.
Case Study Summary
| Cell Line | Treatment (µM) | Cell Viability (%) |
|---|---|---|
| MCF7 (Breast Cancer) | 10 | 75 |
| HeLa (Cervical Cancer) | 20 | 50 |
| A549 (Lung Cancer) | 30 | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
